3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl group at the third position, an isobutyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 3-methyl-1-(2-methylpropyl)-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent can yield the desired aldehyde.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrazole ring followed by functional group modifications to introduce the aldehyde group. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products:
Oxidation: 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrazoles.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an isobutyl group.
1-(2-Methylpropyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group at the third position.
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.
Uniqueness: 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRKEPPQAAMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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